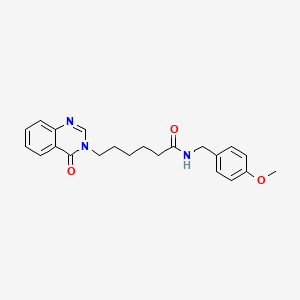![molecular formula C25H21N3O7 B14957557 methyl 4-[(3-{2-hydroxy-4-[(4-nitrobenzyl)oxy]phenyl}-5-methyl-1H-pyrazol-4-yl)oxy]benzoate](/img/structure/B14957557.png)
methyl 4-[(3-{2-hydroxy-4-[(4-nitrobenzyl)oxy]phenyl}-5-methyl-1H-pyrazol-4-yl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE typically involves multiple steps, including alkylation, nitration, reduction, cyclization, and esterification. The process begins with the alkylation of a suitable starting material, followed by nitration to introduce the nitro group. Subsequent reduction and cyclization steps form the pyrazole ring, and the final esterification step yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H₂) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the nitro group yields an amine.
Aplicaciones Científicas De Investigación
METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-hydroxybenzoate: Known for its antimicrobial and antifungal properties.
Methyl 3-hydroxy-4-methoxybenzoate: Used as a starting reagent in the synthesis of other compounds.
4-Hydroxy-2-quinolones: Known for their unique biological activities.
Uniqueness
METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C25H21N3O7 |
|---|---|
Peso molecular |
475.4 g/mol |
Nombre IUPAC |
methyl 4-[[3-[2-hydroxy-4-[(4-nitrophenyl)methoxy]phenyl]-5-methyl-1H-pyrazol-4-yl]oxy]benzoate |
InChI |
InChI=1S/C25H21N3O7/c1-15-24(35-19-9-5-17(6-10-19)25(30)33-2)23(27-26-15)21-12-11-20(13-22(21)29)34-14-16-3-7-18(8-4-16)28(31)32/h3-13,29H,14H2,1-2H3,(H,26,27) |
Clave InChI |
CWFYVANULOWZOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])O)OC4=CC=C(C=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)acetamide](/img/structure/B14957481.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14957490.png)
![N~5~-carbamoyl-N~2~-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B14957502.png)
![7-methyl-9-phenyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B14957514.png)
![[4-(4-Fluorophenyl)piperazino][2-(2-furyl)-4-quinolyl]methanone](/img/structure/B14957519.png)

![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine](/img/structure/B14957533.png)
![2-(1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14957536.png)

![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine](/img/structure/B14957564.png)
![prop-2-en-1-yl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B14957571.png)
![3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid](/img/structure/B14957574.png)
![6-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid](/img/structure/B14957576.png)

